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Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies and expected

analytical data for the structure elucidation of 2-Acetylamino-5-iodopyridine (CAS No: 66131-

78-0).[1] Due to the limited availability of published experimental spectra for this specific

compound, this document presents a detailed framework of predicted spectroscopic data

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass

spectrometry (MS), and infrared (IR) spectroscopy. The guide is intended to serve as a

practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and

pharmaceutical development, offering standardized experimental protocols and a logical

workflow for the structural characterization of this and similar heterocyclic compounds.

Introduction
2-Acetylamino-5-iodopyridine, with the chemical formula C7H7IN2O, is a halogenated

pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and

materials science due to the versatile reactivity of the pyridine ring and the potential for the

iodo-substituent to participate in cross-coupling reactions. Accurate structural confirmation is a

critical step in the synthesis and application of this molecule. This guide outlines the synergistic

application of modern spectroscopic techniques to unequivocally determine its molecular

structure.
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Physicochemical Properties
A summary of the known physical and chemical properties of 2-Acetylamino-5-iodopyridine is

presented in Table 1.

Property Value Reference

CAS Number 66131-78-0 [1]

Molecular Formula C7H7IN2O [1]

Molecular Weight 262.05 g/mol [1]

Melting Point 156-158 °C [1][2]

Appearance White to off-white solid

Spectroscopic Data for Structure Elucidation
The following sections detail the predicted spectroscopic data for 2-Acetylamino-5-
iodopyridine. These predictions are based on the analysis of its constituent functional groups

and the known spectroscopic behavior of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for identifying the number, connectivity, and chemical

environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectral data for 2-
Acetylamino-5-iodopyridine in a suitable deuterated solvent (e.g., DMSO-d₆) are

summarized in Table 2.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.3 Singlet (s) 1H N-H (amide)

~8.5 Doublet (d) 1H H-6 (Pyridine)

~8.1
Doublet of Doublets

(dd)
1H H-4 (Pyridine)

~7.9 Doublet (d) 1H H-3 (Pyridine)

~2.1 Singlet (s) 3H -CH₃ (acetyl)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

predicted ¹³C NMR chemical shifts for 2-Acetylamino-5-iodopyridine are presented in Table

3. In pyridine, the carbon atom at position C2 is directly attached to the more electronegative

nitrogen atom, leading to a downfield shift in the ¹³C NMR spectrum.[3]

Chemical Shift (δ, ppm) Assignment

~169 C=O (amide)

~152 C-2 (Pyridine)

~150 C-6 (Pyridine)

~145 C-4 (Pyridine)

~115 C-3 (Pyridine)

~80 C-5 (Pyridine, C-I)

~24 -CH₃ (acetyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural identification. For 2-Acetylamino-5-iodopyridine,
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electron ionization (EI) would likely be a suitable method. The expected major fragments are

listed in Table 4.

m/z Ratio Proposed Fragment

262 [M]⁺ (Molecular Ion)

220 [M - C₂H₂O]⁺ (Loss of ketene)

193 [M - C₂H₂O - HCN]⁺

127 [I]⁺

43 [CH₃CO]⁺ (Acetyl cation)

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption bands expected for 2-Acetylamino-5-iodopyridine are

summarized in Table 5.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H stretch (amide)

~3050 Weak C-H stretch (aromatic)

~2950 Weak C-H stretch (aliphatic)

~1680 Strong C=O stretch (amide I)

~1580 Medium

N-H bend (amide II) and

C=C/C=N stretch (pyridine

ring)

~1400 Medium
C=C/C=N stretch (pyridine

ring)

~820 Strong
C-H out-of-plane bend

(aromatic)

~550 Medium C-I stretch
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetylamino-5-iodopyridine in

about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR

tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans than ¹H NMR due to the lower natural abundance of ¹³C.

Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Procedure (for EI-MS):

Sample Introduction: Introduce a small amount of the solid sample into the ion source via a

direct insertion probe or after separation by gas chromatography if the compound is

sufficiently volatile and thermally stable.

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance

(ATR) accessory for solid samples.

Procedure (using ATR-FTIR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to

subtract contributions from the instrument and atmosphere.

Sample Application: Place a small amount of the solid 2-Acetylamino-5-iodopyridine
sample directly onto the ATR crystal.

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal and acquire the FTIR spectrum.[4] The spectrum is typically recorded over a range of

4000-400 cm⁻¹.[5]
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The logical flow of experiments and data interpretation for the structure elucidation of 2-
Acetylamino-5-iodopyridine is depicted in the following diagrams.

Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of
2-Acetylamino-5-iodopyridine

Purification
(e.g., Recrystallization)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(MS)

Infrared Spectroscopy
(FTIR)

Combined Data Analysis

Structure Confirmation of
2-Acetylamino-5-iodopyridine

Click to download full resolution via product page

A logical workflow for the synthesis and structural elucidation of 2-Acetylamino-5-
iodopyridine.
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Information Derived from Each Technique

Structural Features of 2-Acetylamino-5-iodopyridine

¹H NMR
- Proton environments

- Connectivity (J-coupling)

Pyridine Ring
(C₅H₃IN)

Amide Group
(-NHCOCH₃)

¹³C NMR
- Carbon skeleton

Mass Spec
- Molecular weight

- Fragmentation pattern

FTIR
- Functional groups

Click to download full resolution via product page

Relationship between spectroscopic techniques and the structural features of 2-Acetylamino-
5-iodopyridine.

Conclusion
The structural elucidation of 2-Acetylamino-5-iodopyridine can be confidently achieved

through the combined application of NMR spectroscopy, mass spectrometry, and infrared

spectroscopy. This technical guide provides a comprehensive framework of the expected data

and standardized protocols for these analyses. While the presented data is predictive, it serves

as a robust guide for researchers undertaking the synthesis and characterization of this and

structurally related compounds, ensuring a systematic and effective approach to molecular

structure confirmation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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